5-cyclopropyl-3-nitro-1H-pyrazole
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Overview
Description
Compound “5-cyclopropyl-3-nitro-1H-pyrazole” is a chemical entity with unique properties and applications. It is often used in various scientific research fields due to its specific chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “5-cyclopropyl-3-nitro-1H-pyrazole” involves specific reaction conditions and reagents. One common method includes the use of phosgene and imidazole under anhydrous conditions . The reaction proceeds as follows: [ \text{4 C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} ]
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using similar synthetic routes but with optimized conditions to ensure high yield and purity. The removal of by-products such as imidazolium chloride is crucial for obtaining the crystalline product.
Chemical Reactions Analysis
Types of Reactions: Compound “5-cyclopropyl-3-nitro-1H-pyrazole” undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter its chemical structure, leading to new derivatives.
Substitution: It participates in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenated hydrocarbons and other nucleophiles are typical reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution can result in various substituted derivatives.
Scientific Research Applications
Compound “5-cyclopropyl-3-nitro-1H-pyrazole” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides, carbamates, and ureas.
Biology: Its reactivity makes it useful in biochemical studies, including enzyme inhibition assays.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which compound “5-cyclopropyl-3-nitro-1H-pyrazole” exerts its effects involves its interaction with specific molecular targets. For example, in peptide synthesis, it facilitates the coupling of amino acids by forming intermediate compounds that drive the reaction forward . The pathways involved include nucleophilic attack and subsequent formation of stable products.
Comparison with Similar Compounds
Phosgene: Used in similar synthetic routes but with different reactivity.
Imidazole: A key reagent in the synthesis of compound “5-cyclopropyl-3-nitro-1H-pyrazole”.
Carbonyldiimidazole: Shares similar properties and applications but differs in specific reactivity and uses.
Uniqueness: Compound “this compound” is unique due to its specific chemical structure, which allows it to participate in a wide range of reactions and applications. Its ability to form stable intermediates and products makes it valuable in both research and industrial settings.
Properties
IUPAC Name |
5-cyclopropyl-3-nitro-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-9(11)6-3-5(7-8-6)4-1-2-4/h3-4H,1-2H2,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSMOTWWAYPQLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=NN2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.